REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([CH2:15][CH2:16][CH:17]=[C:18]([CH3:25])[CH2:19][CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])=[CH:9][CH2:10][CH2:11][C:12](=[O:14])[CH3:13].O.[OH-].[Na+]>C(OCC)C>[CH3:7][C:8]([CH2:15][CH2:16][CH:17]=[C:18]([CH3:25])[CH2:19][CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])=[CH:9][CH2:10][CH2:11][CH:12]([OH:14])[CH3:13] |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
compound ( 6 )
|
Quantity
|
262 g
|
Type
|
reactant
|
Smiles
|
CC(=CCCC(C)=O)CCC=C(CCC=C(C)C)C
|
Name
|
|
Quantity
|
380 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 3 liter three-neck flask equipped with a dropping funnel, a stirrer and a condenser
|
Type
|
CUSTOM
|
Details
|
as obtained
|
Type
|
CUSTOM
|
Details
|
the mixture was further reacted
|
Type
|
STIRRING
|
Details
|
under stirring at room temperature for about 13 hours
|
Duration
|
13 h
|
Type
|
ADDITION
|
Details
|
were added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The white crystals thus formed
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
FILTRATION
|
Details
|
by filtering through 50 g of Celite
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 ml of ethyl ether three times
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
251 g of the oily substance thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (silica gel: 1000 g, developing solvent: hexane:ethyl acetate=2:1 by volume)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCCC(C)O)CCC=C(CCC=C(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.7% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |